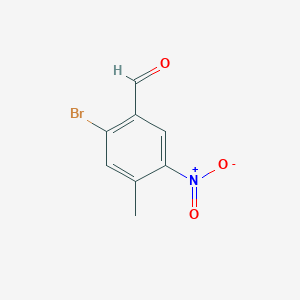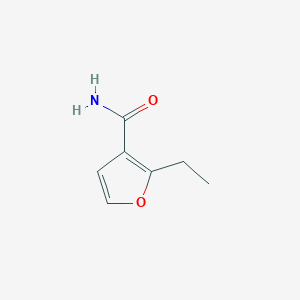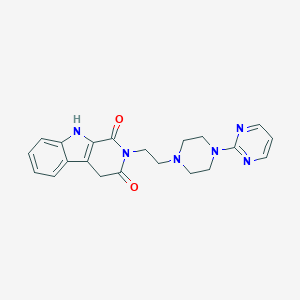
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-, also known as PDB, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
作用机制
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- involves its interaction with various proteins and enzymes in the body. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit the activity of CK2, which is involved in cell proliferation and survival. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. In addition, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes and proteins.
生化和生理效应
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to reduce inflammation and oxidative stress in the body, which can have a positive effect on overall health. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its wide range of potential applications in various fields of research. However, one limitation of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its cost, which may limit its accessibility for some researchers.
未来方向
There are many potential future directions for research on 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be further studied for its potential as a therapeutic agent for various types of cancer. In inflammation research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as an anti-inflammatory agent for various inflammatory diseases. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as a neuroprotective agent for various neurological disorders. Additionally, the development of new synthesis methods for 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could lead to more efficient and cost-effective production of this compound.
合成方法
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- can be achieved through various methods, including the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by cyclization with maleic anhydride. Another method involves the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by reduction with sodium borohydride. Both methods have been reported to yield high purity 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-.
科学研究应用
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
184691-42-7 |
|---|---|
产品名称 |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- |
分子式 |
C21H22N6O2 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C21H22N6O2/c28-18-14-16-15-4-1-2-5-17(15)24-19(16)20(29)27(18)13-10-25-8-11-26(12-9-25)21-22-6-3-7-23-21/h1-7,24H,8-14H2 |
InChI 键 |
YZFMDALAWOVLHC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
规范 SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
其他 CAS 编号 |
184691-42-7 |
同义词 |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidin yl)-1-piperazinyl)ethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



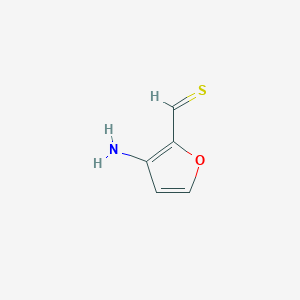
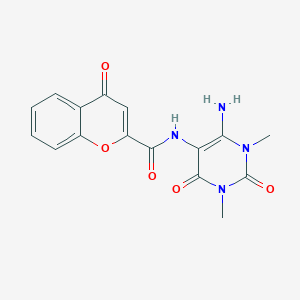
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)
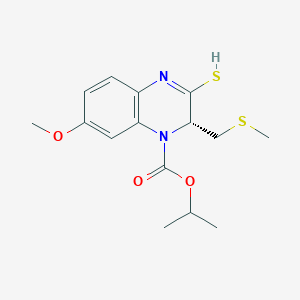
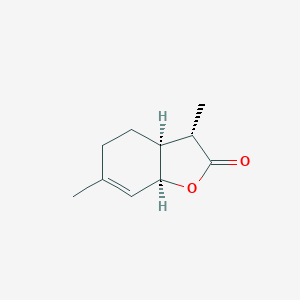
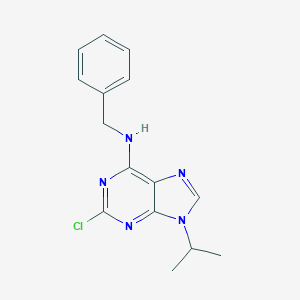
![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
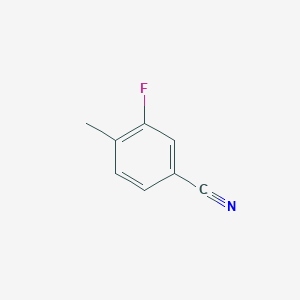
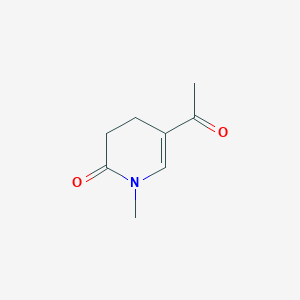
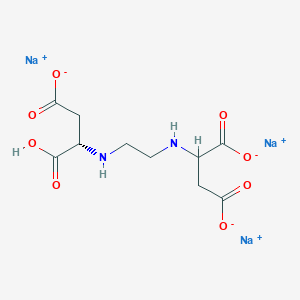
![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
